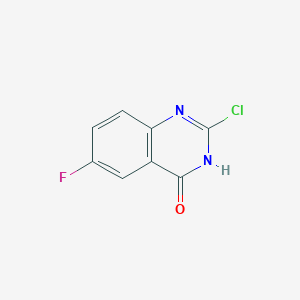

2-chloro-6-fluoroquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHYEOLZQCLMSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586537 |

Source

|

| Record name | 2-Chloro-6-fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769158-12-5 |

Source

|

| Record name | 2-Chloro-6-fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific derivative, 2-chloro-6-fluoroquinazolin-4(3H)-one, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the fluorine atom at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to 2-chloro-6-fluoroquinazolin-4(3H)-one, starting from commercially available 2-amino-5-fluorobenzoic acid. Each step is detailed with mechanistic insights, step-by-step protocols, and relevant data to ensure scientific integrity and reproducibility.

Overall Synthetic Pathway

The synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one is a three-step process commencing with the cyclization of 2-amino-5-fluorobenzoic acid to form the corresponding quinazolinedione. This intermediate is then chlorinated to yield a dichloroquinazoline, which undergoes selective hydrolysis to afford the final product.

Caption: Overall three-step synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one.

Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione

The initial step involves the formation of the quinazolinedione ring system. This is typically achieved through the reaction of an anthranilic acid derivative with a carbonyl-containing reagent, such as urea or potassium cyanate. The use of urea is often preferred for its simplicity and atom economy.

Mechanistic Insight

The reaction of 2-amino-5-fluorobenzoic acid with urea at elevated temperatures proceeds through an initial nucleophilic attack of the amino group on one of the carbonyl carbons of urea, leading to the formation of a urea derivative. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the carboxylate on the second carbonyl group of the urea moiety, followed by dehydration, yields the stable 6-fluoroquinazoline-2,4(1H,3H)-dione.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar quinazolinediones.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, melt urea (4.0 equivalents) by heating to 190 °C.

-

Addition of Starting Material: To the molten urea, slowly add 2-amino-5-fluorobenzoic acid (1.0 equivalent) in portions to control the initial effervescence.

-

Reaction: Stir the reaction mixture at 190 °C for 24 hours. The mixture will gradually solidify as the reaction progresses.

-

Work-up: Cool the reaction mixture to room temperature. Add distilled water to the solid mass and stir to break up the solid.

-

Isolation and Purification: Filter the resulting precipitate, wash thoroughly with distilled water to remove any unreacted urea and byproducts, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford 6-fluoroquinazoline-2,4(1H,3H)-dione as a white to off-white solid.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Amino-5-fluorobenzoic acid | 1.0 | 155.13 |

| Urea | 4.0 | 60.06 |

Table 1: Reactants for the synthesis of 6-fluoroquinazoline-2,4(1H,3H)-dione.

Characterization of 6-Fluoroquinazoline-2,4(1H,3H)-dione

-

Appearance: White solid

-

Melting Point: > 250 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.40 (brs, 1H), 11.19 (brs, 1H), 7.60–7.55 (m, 1H), 7.55–7.51 (m, 1H), 7.22–7.17 (m, 1H).[2]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 162.1, 157.3 (d, J = 238 Hz), 150.0, 137.5, 122.9 (d, J = 25 Hz), 117.6, 115.4, 112.0 (d, J = 24 Hz).[2]

-

HRMS (ESI) : m/z calculated for C₈H₆FN₂O₂ [M+H]⁺ 181.0408, found 181.0404.[2]

Step 2: Synthesis of 2,4-Dichloro-6-fluoroquinazoline

The conversion of the quinazolinedione to the dichloro derivative is a crucial activation step. This is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.

Mechanistic Insight

The chlorination of quinazolin-2,4-diones with POCl₃ is a complex process that proceeds in two main stages.[3] Initially, at lower temperatures and in the presence of a base, a phosphorylation reaction occurs at the oxygen or nitrogen atoms of the dione.[3] Upon heating, these phosphorylated intermediates undergo nucleophilic attack by chloride ions, leading to the substitution of the phosphoryl groups and the formation of the dichloroquinazoline. The presence of a high-boiling tertiary amine, such as N,N-diethylaniline, can facilitate the reaction.[4]

Caption: Simplified workflow of the chlorination of the quinazolinedione.

Experimental Protocol

This protocol is based on the well-established procedure for the chlorination of analogous quinazolinediones.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 equivalent) in phosphorus oxychloride (POCl₃) (10-15 volumes).

-

Addition of Base: To this suspension, add N,N-diethylaniline (1.0-1.2 equivalents) dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Carefully remove the excess POCl₃ under reduced pressure. Pour the cooled residue slowly onto crushed ice with vigorous stirring.

-

Isolation and Purification: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 2,4-dichloro-6-fluoroquinazoline can be used in the next step without further purification or can be recrystallized from a suitable solvent like n-hexane if necessary.[5]

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 6-Fluoroquinazoline-2,4(1H,3H)-dione | 1.0 | 180.13 |

| Phosphorus oxychloride | Excess | 153.33 |

| N,N-Diethylaniline | 1.0 - 1.2 | 149.23 |

Table 2: Reactants for the synthesis of 2,4-dichloro-6-fluoroquinazoline.

Characterization of 2,4-Dichloro-6-fluoroquinazoline

-

Appearance: White to pale yellow solid.

-

Molecular Formula: C₈H₃Cl₂FN₂

-

Molecular Weight: 217.03 g/mol

-

CAS Number: 134517-57-0[6]

Step 3: Synthesis of 2-Chloro-6-fluoroquinazolin-4(3H)-one

The final step is the selective hydrolysis of the 2,4-dichloro-6-fluoroquinazoline. The chlorine atom at the 4-position is significantly more reactive towards nucleophilic substitution than the chlorine at the 2-position, allowing for regioselective hydrolysis under controlled conditions.

Mechanistic Insight

The regioselectivity of the hydrolysis is governed by the electronic properties of the quinazoline ring. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack by hydroxide ions. The attack of a hydroxide ion at C4 leads to the formation of a tetrahedral intermediate, which then expels the chloride ion to give the 4-oxo product. The less reactive C2-chloro group remains intact under mild basic conditions.

Experimental Protocol

This protocol is adapted from general procedures for the selective hydrolysis of 2,4-dichloroquinazolines.

-

Reaction Setup: In a round-bottom flask, suspend 2,4-dichloro-6-fluoroquinazoline (1.0 equivalent) in a 2% aqueous sodium hydroxide solution.

-

Reaction: Stir the suspension at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with water and filter to remove any unreacted starting material.

-

Isolation and Purification: Neutralize the filtrate with dilute acetic acid to a pH of approximately 6-7. The product will precipitate out of the solution. Filter the precipitate, wash with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system such as acetone/ethyl acetate.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 2,4-Dichloro-6-fluoroquinazoline | 1.0 | 217.03 |

| Sodium Hydroxide | In aqueous solution | 40.00 |

| Acetic Acid | For neutralization | 60.05 |

Table 3: Reactants for the synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one.

Characterization of 2-Chloro-6-fluoroquinazolin-4(3H)-one

-

Appearance: White to off-white solid.

-

Molecular Formula: C₈H₄ClFN₂O

-

Molecular Weight: 198.58 g/mol

-

CAS Number: 769158-12-5

-

¹H NMR (DMSO-d₆): Spectral data for the 6-chloro analog shows signals around δ 12.74 (s, 1H), 8.08 (d, 1H), 7.86 (dd, 1H), 7.76 (d, 1H). The spectrum for the 6-fluoro derivative is expected to show similar patterns with characteristic fluorine coupling.

-

¹³C NMR (DMSO-d₆): Spectral data for the 6-chloro analog shows signals around δ 161.76, 153.25, 147.93, 135.15, 132.89, 131.21, 130.20, 129.10, 128.30, 125.33. The 6-fluoro analog will exhibit characteristic C-F coupling constants.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 2-chloro-6-fluoroquinazolin-4(3H)-one, a valuable intermediate for drug discovery and development. By understanding the underlying mechanisms of each transformation, researchers can optimize reaction conditions and troubleshoot potential issues. The provided protocols, based on well-established literature precedents, offer a solid foundation for the successful synthesis of this important building block.

References

- Jin, L., Le, Z. G., Fan, Q., Yang, J., & Xie, Z. (2022). Photochem. Photobiol. Sci., 22, 525-534.

- AstraZeneca. (2004). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. WO2004024703A1.

-

ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [Link]

-

Jia, L., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. National Center for Biotechnology Information. [Link]

-

Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o528. [Link]

- Al-Otaibi, M. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(15), 4487.

- CN105646233A. (2016). Preparation process of 2-chloro-6-fluoroaniline.

- Guidechem. (n.d.).

- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.

- Wintner, J., & Bozorov, K. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?

- ResearchGate. (2021).

- Google Patents. (2001). Quinazoline synthesis. WO2001068615A1.

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

Sources

- 1. US20160200688A1 - Process of Preparing a Quinazoline Derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-6-fluoroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-chloro-6-fluoroquinazolin-4(3H)-one is a halogenated derivative of the quinazolinone scaffold, a core heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro and fluoro substituents on the quinazolinone ring system can profoundly influence its physicochemical properties, thereby impacting its pharmacokinetic and pharmacodynamic profile.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-6-fluoroquinazolin-4(3H)-one, offering a blend of available data, predictive insights, and detailed experimental protocols to empower researchers in their drug development endeavors. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs and established analytical methodologies to provide a robust framework for its characterization.

Chemical Identity and Molecular Structure

2-chloro-6-fluoroquinazolin-4(3H)-one is a bicyclic aromatic compound featuring a pyrimidine ring fused to a benzene ring. The structure is characterized by a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a ketone group at the 4-position of the quinazolinone core. The presence of the N-H group at the 3-position allows for tautomerism.[1]

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 769158-12-5 | [2][3] |

| Molecular Formula | C₈H₄ClFN₂O | [2] |

| Molecular Weight | 198.58 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=O)NC(=N2)Cl | [4] |

| InChI Key | CBHYEOLZQCLMSY-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-chloro-6-fluoroquinazolin-4(3H)-one, the interplay of its aromatic system, halogen substituents, and hydrogen bonding capabilities dictates its behavior in various environments.

Physical State and Appearance

2-chloro-6-fluoroquinazolin-4(3H)-one is commercially available as a solid, typically a powder, with a purity of 95% or higher.[3][4]

Melting Point

Experimental Protocol: Determination of Melting Point (Capillary Method)

This protocol outlines a standard and widely accepted method for determining the melting point of a solid crystalline compound.

Instrumentation:

-

Melting point apparatus (e.g., Stuart SMP10, Büchi M-560)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 2-chloro-6-fluoroquinazolin-4(3H)-one sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-20°C/min) can be used to determine an approximate melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min.

-

-

Data Recording: Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample has melted (the clear point). The melting point is reported as this range.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and more accurate melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point allows the sample and the thermometer to be in thermal equilibrium, leading to a more precise measurement.

Boiling Point

Due to its relatively high molecular weight and crystalline nature, 2-chloro-6-fluoroquinazolin-4(3H)-one is expected to have a high boiling point and would likely decompose before boiling at atmospheric pressure. A predicted boiling point of 339.8 ± 44.0 °C has been reported.[7]

Solubility

The solubility of a compound in various solvents is a critical parameter for formulation development, purification, and conducting biological assays. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N), along with the halogenated aromatic rings, suggests that 2-chloro-6-fluoroquinazolin-4(3H)-one will exhibit a range of solubilities in different solvents. It is expected to be poorly soluble in water and more soluble in polar aprotic organic solvents.

Table 2: Predicted and Qualitative Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Low | The hydrophobic aromatic core and halogen atoms likely dominate over the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonding and solvating the molecule. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, a polar aprotic solvent effective at dissolving many organic compounds.[8] |

| Methanol/Ethanol | Sparingly to Moderately Soluble | Polar protic solvents that can engage in hydrogen bonding, but the overall nonpolar character of the molecule may limit high solubility. |

| Dichloromethane (DCM) | Sparingly Soluble | A nonpolar solvent that is less likely to effectively solvate the polar functional groups. |

| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the polar quinazolinone core. |

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery to quickly assess the aqueous solubility of a compound.

Materials and Reagents:

-

2-chloro-6-fluoroquinazolin-4(3H)-one

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with turbidity measurement capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-chloro-6-fluoroquinazolin-4(3H)-one in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation and Measurement:

-

Seal the plate and shake for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.

-

Measure the turbidity (absorbance at a wavelength where the compound does not absorb, e.g., 620 nm) of each well using a plate reader.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with 1% DMSO).

Logical Workflow for Solubility Determination

Caption: A logical workflow for determining the solubility of a compound.

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. The quinazolinone scaffold contains both acidic (N-H) and basic (N) centers. The exact pKa of 2-chloro-6-fluoroquinazolin-4(3H)-one has not been experimentally determined. However, computational methods can provide reliable estimates for quinazolinone derivatives. These studies suggest that the pKa can be influenced by the nature and position of substituents.

Predicted pKa: Based on computational studies of similar quinazolinone structures, the pKa of the N-H proton is expected to be in the weakly acidic range, while the nitrogen atoms in the pyrimidine ring will exhibit weak basicity. The electron-withdrawing effects of the chloro and fluoro groups are likely to increase the acidity of the N-H proton compared to the unsubstituted quinazolinone.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Instrumentation and Reagents:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

Stock solution of 2-chloro-6-fluoroquinazolin-4(3H)-one in a suitable solvent (e.g., methanol or DMSO)

Procedure:

-

Spectrum of Neutral and Ionized Species:

-

Prepare a solution of the compound in a highly acidic buffer (e.g., pH 2) to obtain the spectrum of the fully protonated species.

-

Prepare a solution in a highly basic buffer (e.g., pH 12) to obtain the spectrum of the fully deprotonated species.

-

-

Spectral Measurements at Various pHs:

-

Prepare a series of solutions of the compound in buffers of intermediate pH values.

-

Record the UV-Vis spectrum for each solution.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. This can be determined from the inflection point of the resulting sigmoidal curve.

-

Self-Validating System: The accuracy of the pH meter should be calibrated with standard buffers before and after the measurements. The temperature should be kept constant throughout the experiment as pKa is temperature-dependent.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of 2-chloro-6-fluoroquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific ¹H and ¹³C NMR spectra for 2-chloro-6-fluoroquinazolin-4(3H)-one are not available in the searched literature, the expected chemical shifts can be predicted based on the analysis of related structures.[9][10]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The coupling patterns will be influenced by the fluorine substituent.

-

N-H Proton (1H): A broad singlet is expected for the N-H proton, likely in the region of δ 11.0-13.0 ppm, which is characteristic of quinazolinone amides.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

Carbonyl Carbon (C4): The ketone carbon will be the most downfield signal, typically in the range of δ 160-170 ppm.

-

C2 Carbon: The carbon bearing the chlorine atom will also be significantly downfield, likely around δ 150-160 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the range of δ 110-150 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of quinazolinone derivatives is characterized by absorptions arising from π → π* and n → π* electronic transitions within the aromatic system. The exact λmax values for 2-chloro-6-fluoroquinazolin-4(3H)-one are not reported, but the general features can be inferred from related compounds. The spectrum is expected to show strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.

Experimental Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

Synthesis

The synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one can be achieved through multi-step synthetic routes, typically starting from substituted anthranilic acids. A common strategy involves the cyclization of an appropriately substituted anthranilic acid derivative to form the quinazolinone core, followed by chlorination.[11]

A plausible synthetic approach involves:

-

Formation of the quinazolinone ring: Reaction of 5-fluoroanthranilic acid with a suitable reagent to introduce the C2-N3 unit of the pyrimidine ring.

-

Chlorination: Treatment of the resulting 6-fluoroquinazolin-4(3H)-one intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 2-position.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-chloro-6-fluoroquinazolin-4(3H)-one. While a complete set of experimentally determined data is not currently available in the public domain, this document serves as a valuable resource for researchers by consolidating known information, offering reliable predictions, and presenting detailed, field-proven experimental protocols for the determination of these critical parameters. The provided methodologies and workflows are designed to be self-validating and will enable scientists and drug development professionals to accurately characterize this and other novel quinazolinone derivatives, thereby facilitating their progression through the drug discovery pipeline.

References

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799. [Link]

- Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.

-

Semantic Scholar. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]

-

LookChem. (n.d.). 2-Chloro-6-fluoroquinazolin-4(3H)-one CAS NO.769158-12-5. Retrieved from [Link]

-

ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of the substituted quinazolinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

Lee, J., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 14(10), 1003. [Link]

-

PubChem. (n.d.). 2-Chloro-6,8-difluoro-3-methyl-quinazolin-4-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

An, N., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2498. [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoroquinoline. Retrieved from [Link]

-

Hieu, D. T., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 27(19), 6265. [Link]

-

Alagarsamy, V., et al. (2012). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Indian Journal of Pharmaceutical Sciences, 74(5), 459–464. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorotoluene. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Roopan, S. M., et al. (2011). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1545. [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Lee, J., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(23), 7291. [Link]

-

ResearchGate. (n.d.). UV/Vis absorptionspectra (normalized) for 4-6 in CH 2 Cl 2 . Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton 1 H NMR spectrum of CpRe(CO) 2 (5,6-h 2-1,2,4-C 6 H 3 Cl 3 )*. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoroquinazolin-4-olate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-phenylquinazolin-4-one. Retrieved from [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-chloro-6-fluoroquinazolin-4(3h)-one suppliers USA [americanchemicalsuppliers.com]

- 3. 2-Chloro-6-fluoroquinazolin-4(3H)-one, CasNo.769158-12-5 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 607-69-2 2-Chloroquinazolin-4(3H)-one AKSci Z4933 [aksci.com]

- 6. 6-CHLORO-2-PHENYLQUINAZOLIN-4(3H)-ONE CAS#: 1026-12-6 [m.chemicalbook.com]

- 7. 2-CHLORO-6-FLUOROQUINAZOLIN-4(3H)-ONE | 769158-12-5 [m.chemicalbook.com]

- 8. 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-6-fluoroquinazolin-4(3H)-one CAS number and structure

An In-depth Technical Guide to 2-chloro-6-fluoroquinazolin-4(3H)-one

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-chloro-6-fluoroquinazolin-4(3H)-one. The quinazolin-4(3H)-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This specific derivative, functionalized with a reactive chloro group at the 2-position and a fluoro group on the benzene ring, is a versatile building block for the synthesis of a new generation of targeted therapeutics.

This document provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics.

CAS Number : 769158-12-5[2]

IUPAC Name : 2-chloro-6-fluoro-3H-quinazolin-4-one[2]

Chemical Structure :

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄ClFN₂O | [2] |

| Molecular Weight | 198.58 g/mol | Calculated |

| Canonical SMILES | O=C1NC(Cl)=NC2=CC=C(F)C=C12 | [2] |

| InChI Key | CBHYEOLZQCLMSY-UHFFFAOYSA-N | [2] |

| Appearance | Off-white to pale yellow solid | Typical |

| Solubility | Soluble in DMF, DMSO; limited solubility in other organic solvents | Inferred |

| Melting Point | >200 °C (Decomposition may occur) | Inferred from related compounds |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one is typically achieved through a multi-step process starting from the corresponding anthranilic acid. The following pathway is a robust and commonly employed method in medicinal chemistry labs.[3][4]

Synthetic Workflow Diagram

Caption: General synthetic workflow for 2-chloro-quinazolin-4(3H)-ones.

Rationale Behind Experimental Choices

-

Step 1: Cyclocondensation: The reaction between 2-amino-5-fluorobenzoic acid and urea at high temperatures is a classic method for forming the quinazolinedione ring system. Urea serves as a safe and inexpensive source of the C2 and N3 atoms of the heterocyclic ring.

-

Step 2: Chlorination: Phosphoryl chloride (POCl₃) is a powerful chlorinating agent used to convert the dione into the more reactive dichloroquinazoline intermediate. This step is crucial as it installs the leaving groups necessary for subsequent functionalization.

-

Step 3: Selective Hydrolysis: The key to this synthesis is the differential reactivity of the two chlorine atoms. The C4-chloro is significantly more susceptible to hydrolysis than the C2-chloro group. By using dilute aqueous sodium hydroxide at room temperature, one can selectively replace the C4-chloro with a hydroxyl group, which then tautomerizes to the more stable 4-oxo form, yielding the desired product.[3][5]

Detailed Experimental Protocol

Protocol: Synthesis of 2-Chloro-6-fluoroquinazolin-4(3H)-one

-

Step A: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione

-

Combine 2-amino-5-fluorobenzoic acid (1 equiv.) and urea (3-5 equiv.) in a round-bottom flask.

-

Heat the mixture to 160-180 °C with stirring for 4-6 hours. The mixture will melt, evolve ammonia, and then solidify.

-

Cool the reaction to room temperature. Treat the solid mass with hot water and filter to collect the crude product. Wash with water and then a small amount of ethanol.

-

Dry the solid under vacuum to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.

-

-

Step B: Synthesis of 2,4-Dichloro-6-fluoroquinazoline

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

Suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1 equiv.) in phosphoryl chloride (5-10 equiv.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110-120 °C) for 4-8 hours until the reaction is complete (monitor by TLC).

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain 2,4-dichloro-6-fluoroquinazoline.

-

-

Step C: Synthesis of 2-Chloro-6-fluoroquinazolin-4(3H)-one

-

Suspend 2,4-dichloro-6-fluoroquinazoline (1 equiv.) in a suitable solvent such as THF or dioxane.

-

Add 2% aqueous sodium hydroxide solution (1.5-2 equiv.) dropwise while stirring at room temperature.

-

Stir the reaction for 3-5 hours. Monitor the reaction progress by TLC to ensure consumption of the starting material.

-

Dilute the reaction mixture with water and filter to remove any unreacted starting material.

-

Neutralize the filtrate with dilute acetic acid or HCl.

-

The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield 2-chloro-6-fluoroquinazolin-4(3H)-one.

-

Reactivity and Synthetic Applications

The primary synthetic utility of 2-chloro-6-fluoroquinazolin-4(3H)-one stems from the reactivity of the C2-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group makes the C2 position of the quinazolinone ring electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of a wide variety of functional groups.[3][4]

Common Nucleophiles:

-

Primary and secondary amines (aliphatic and aromatic)

-

Alcohols and phenols (alkoxides/phenoxides)

-

Thiols (thiolates)

Role as a Synthetic Intermediate

This SₙAr reactivity makes the title compound a critical intermediate for building libraries of substituted quinazolinones for drug discovery screening. For example, it is a direct precursor to 2-(amino)quinazolin-4(3H)-one derivatives, which have shown promise as potent antibacterial and antiviral agents.[3][4][6]

Caption: Role as an intermediate in SₙAr reactions.

Example Protocol: Synthesis of a 2-(Amino)quinazolin-4(3H)-one Derivative

-

Dissolve 2-chloro-6-fluoroquinazolin-4(3H)-one (1 equiv.) in a polar aprotic solvent like DMF or NMP.

-

Add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equiv.).

-

Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry

The quinazolin-4(3H)-one scaffold is a cornerstone in drug design, with derivatives exhibiting a vast range of biological activities.[1][5][7] The introduction of substituents at the 2-position via the chloro intermediate allows for fine-tuning of a compound's pharmacological profile.

Table 2: Therapeutic Areas of Quinazolinone Derivatives

| Therapeutic Area | Target Examples | Rationale for 2-Chloro-6-fluoro... Intermediate |

| Oncology | EGFR, VEGFR, PI3K Kinases | Allows synthesis of kinase inhibitors with tailored selectivity and potency.[8][9] |

| Infectious Diseases | Bacterial enzymes, Viral proteases | Key for developing novel anti-MRSA and anti-SARS-CoV-2 agents.[3][4][6] |

| CNS Disorders | Various receptors and enzymes | Scaffold for anticonvulsant and antipsychotic drug candidates.[5][10] |

| Inflammation | Anti-inflammatory pathways | Used to create novel anti-inflammatory compounds.[5] |

The fluorine atom at the 6-position is also a strategic addition. It can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and modulate the physicochemical properties of the final compound, such as its pKa and lipophilicity.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound intended for reactive chemistry, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, precautions can be established based on structurally related chemicals.[11][12]

Potential Hazards:

-

Acute Toxicity : May be harmful if swallowed or in contact with skin.[11]

-

Irritation : Likely to cause skin and serious eye irritation.[12]

-

Sensitization : May cause an allergic skin reaction.[11]

Handling and Personal Protective Equipment (PPE):

-

Always handle in a certified chemical fume hood to avoid inhalation of dust.[13]

-

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]

-

Avoid generating dust.[11]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

2-Chloro-6-fluoroquinazolin-4(3H)-one is a high-value synthetic intermediate for drug discovery and medicinal chemistry. Its well-defined reactivity at the C2 position provides a reliable and versatile handle for constructing diverse libraries of novel quinazolinone derivatives. The strategic placement of the 6-fluoro substituent further enhances its utility, offering a means to improve the pharmacokinetic and pharmacodynamic properties of the final drug candidates. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. Retrieved from [Link]

-

ScienceDirect. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. Acta Crystallographica Section E. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. Retrieved from [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties | MDPI [mdpi.com]

- 7. 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. arabjchem.org [arabjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Biological Activities of Quinazolinone Derivatives

Preamble: The Quinazolinone Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinazolinone core, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, stands as a quintessential example of a "privileged structure" in the landscape of drug discovery.[1][2] Its rigid framework and versatile substitution points have allowed for the generation of vast chemical libraries, leading to derivatives with an impressive breadth of pharmacological activities.[1][2][3][4][5][6][7] This guide, designed for researchers and drug development professionals, moves beyond a simple cataloging of these activities. Instead, it offers an in-depth exploration of the core biological properties of quinazolinone derivatives, focusing on the mechanistic underpinnings of their actions and the robust, validated methodologies used to quantify their therapeutic potential. We will delve into the causality behind experimental choices, providing a framework for rigorous scientific inquiry and the development of next-generation therapeutics based on this remarkable scaffold.

Anticancer Activity: Targeting the Engines of Malignancy

The development of quinazolinone-based anticancer agents represents one of the most successful applications of this scaffold.[4][8] Several derivatives have progressed to clinical use, primarily by targeting the signaling pathways that drive uncontrolled cell proliferation and survival.

Core Mechanisms of Antineoplastic Action

1.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary mechanism of action for many potent anticancer quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK).[9][10] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling that promotes cell proliferation and metastasis.[9] Quinazolinone derivatives such as Gefitinib and Erlotinib function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation cascade that drives downstream signaling.[11][12] More recent developments have even identified quinazolinones that act as allosteric inhibitors, binding to a pocket adjacent to the ATP site, a strategy that can overcome resistance mutations like C797S.[12][13]

1.1.2. Tubulin Polymerization Inhibition

A distinct class of quinazolinone derivatives exerts its anticancer effect by disrupting the formation of microtubules, essential components of the cellular cytoskeleton required for mitosis.[14] These compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into functional microtubules.[15][16][17] This interference with microtubule dynamics leads to a mitotic block, typically arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[14][18] This mechanism is particularly valuable as it is distinct from the taxane and vinca alkaloid binding sites, offering a potential avenue to circumvent certain types of drug resistance.

Structure-Activity Relationship (SAR) Highlights for Anticancer Activity

Decades of research have established key structural features that govern the anticancer potency of quinazolinones. While specific requirements vary by target, some general trends have emerged.

| Position on Quinazolinone Core | Common Substituents for Anticancer Activity | Rationale / Target Interaction |

| Position 2 | Substituted phenyl or aryl groups. | Often involved in occupying hydrophobic pockets of the target protein (e.g., tubulin).[11] |

| Position 3 | Anilino or benzylamino moieties. | Crucial for EGFR inhibition, forming hydrogen bonds within the ATP-binding hinge region.[15] |

| Position 6 & 7 | Methoxy or other small, electron-donating groups. | Can enhance solubility and modulate kinase selectivity. Often project into the solvent-exposed region of the ATP pocket.[12] |

Experimental Protocols for Evaluation

1.3.1. In Vitro Cytotoxicity: MTT Assay

The initial screening of novel quinazolinone derivatives invariably begins with an assessment of their general cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[19][20]

-

Principle: This assay quantifies cell viability based on the metabolic activity of mitochondrial succinate dehydrogenase.[21] Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

1.3.2. Tubulin Polymerization Assay

To specifically validate the mechanism of microtubule-disrupting agents, an in vitro tubulin polymerization assay is essential.[11]

-

Principle: This assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in vitro. Inhibitors will prevent this change, while enhancers (like paclitaxel) will accelerate it.

-

Protocol:

-

Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the tubulin solution to each well.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time. The IC50 is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to a vehicle control. Colchicine and Paclitaxel should be used as reference inhibitor and enhancer, respectively.

-

Antimicrobial Activity: A Scaffold for Combating Pathogens

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, including efficacy against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[1][6][22][23][24][25]

Mechanisms and Spectrum

The exact mechanisms for antimicrobial action are diverse and often not as clearly elucidated as their anticancer counterparts. However, proposed mechanisms include the inhibition of essential processes like DNA replication and protein synthesis or disruption of cellular ATP homeostasis.[23][25] Their activity profile is highly dependent on the substitution pattern, with certain derivatives showing potent effects against pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[22][23]

Experimental Protocols for Evaluation

2.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying the potency of a potential antimicrobial agent is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC).[26][27][28]

-

Principle: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26]

-

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the quinazolinone derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

-

2.2.2. Agar Disk Diffusion Method

For a rapid, qualitative initial screening, the disk diffusion method is highly effective and widely used.[29][30]

-

Principle: This method relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium seeded with the test microorganism. The agent's efficacy is observed as a clear zone of growth inhibition around the disk.[30]

-

Protocol:

-

Plate Preparation: Prepare a lawn of the test microorganism by evenly swabbing a standardized inoculum onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the test compound solution at a known concentration onto a disk.

-

Controls: Use disks with a standard antibiotic (e.g., Ciprofloxacin) as a positive control and a disk with the solvent (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone diameter correlates with higher antimicrobial activity.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in numerous diseases, and quinazolinone derivatives have been investigated for their potential to mitigate this process.[2][3]

Mechanism of Action

A primary anti-inflammatory mechanism involves the inhibition of key enzymes in the inflammatory pathway, such as Cyclooxygenase (COX) and Lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[5][31] Another validated mechanism is the stabilization of cellular and lysosomal membranes, preventing the release of pro-inflammatory mediators.

Experimental Protocols for Evaluation

3.2.1. Inhibition of Protein Denaturation Assay

-

Principle: The denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases.[32] The ability of a compound to prevent heat- or chemically-induced protein denaturation can be correlated with its anti-inflammatory activity. Bovine Serum Albumin (BSA) is commonly used for this in vitro model.[33][34]

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 5% w/v aqueous BSA solution.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

-

Cooling & Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Analysis: Use Diclofenac sodium as a reference standard. Calculate the percentage inhibition of denaturation. A lower turbidity indicates higher protection against denaturation.

-

Anticonvulsant Activity: Modulating Neuronal Excitability

Quinazolinone derivatives have also been explored for their potential in treating epilepsy and other seizure disorders.[2][5]

Mechanism and In Vivo Evaluation

The anticonvulsant effects are often attributed to the potentiation of GABAergic neurotransmission, the primary inhibitory system in the central nervous system.[2] Due to the systemic nature of seizures, evaluation is almost exclusively performed using in vivo animal models.

Experimental Protocols for Evaluation

4.2.1. Maximal Electroshock (MES) Seizure Test

-

Principle: The MES test is a widely used preclinical model that induces generalized tonic-clonic seizures.[35][36] It is highly predictive of clinical efficacy for drugs that act by preventing seizure spread.[37]

-

Protocol:

-

Animal Dosing: Administer the test compound (e.g., intraperitoneally) to mice or rats. Allow for a pre-determined absorption time (e.g., 30-60 minutes).

-

Stimulation: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Endpoint: The endpoint is the protection from tonic hind-limb extension. The ED50 (median effective dose) is calculated as the dose that protects 50% of the animals from the seizure endpoint. Phenytoin is typically used as a reference drug.

-

4.2.2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

-

Principle: This chemical-induced seizure model is used to identify agents that raise the seizure threshold.[35] It is predictive of efficacy against absence (petit mal) seizures.[37]

-

Protocol:

-

Animal Dosing: Administer the test compound to the animals as in the MES test.

-

Chemoconvulsant Injection: After the absorption period, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg in mice).

-

Observation: Observe the animals for 30 minutes for the onset of clonic seizures lasting at least 5 seconds.

-

Endpoint: The endpoint is the failure to observe a clonic seizure within the observation period. The ED50 is calculated.

-

Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for fine-tuning of its structure to optimize potency and selectivity against a wide array of biological targets. From clinically approved EGFR inhibitors to promising preclinical candidates for antimicrobial and anticonvulsant therapies, the versatility of this core structure is undeniable. The experimental frameworks detailed in this guide provide the necessary tools for researchers to rigorously evaluate new derivatives, understand their mechanisms of action, and ultimately translate these fascinating molecules into impactful medicines.

References

-

RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). World Journal of Pharmaceutical Research. [Link]

-

Al-Ostoot, F. H., et al. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules. [Link]

-

Do, T. H. L., et al. (2020). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). National Library of Medicine. [Link]

-

Asif, M. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). Innovare Academic Sciences. [Link]

-

Bhat, M. A., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

-

Scott, J. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]

-

P, R., & K, S. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics. [Link]

-

White, H. S. (1999). Animal models used in the screening of antiepileptic drugs. Neurologic Clinics. [Link]

-

Brancale, A., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). National Library of Medicine. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2014). Semantic Scholar. [Link]

-

Sarker, M. M. R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Aminines. (2019). ACS Publications. [Link]

-

Ren, S., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]

-

Ivanova, Y. B., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology. [Link]

-

Barker-Haliski, M., & White, H. S. (2019). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology. [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2011). National Library of Medicine. [Link]

-

Scott, J. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Abuelizz, H. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2024). Spandidos Publications. [Link]

-

Sharma, P., & Kumar, V. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. (2023). World Journal of Advanced Research and Reviews. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2024). ResearchGate. [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2023). ACG Publications. [Link]

-

Design, synthesis and antibacterial activity of quinazolinone derivatives containing glycosides. (2024). Taylor & Francis Online. [Link]

-

Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2023). PubMed. [Link]

-

Methods for determination of anticonvulsant activity of drugs using animal models. (2022). SlideShare. [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). ResearchGate. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Bioassays for anticancer activities. (2013). Semantic Scholar. [Link]

-

Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (2019). PubMed. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

-

Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2023). ResearchGate. [Link]

-

Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. (2023). PubMed. [Link]

-

Leto, A., et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules. [Link]

-

Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (2014). PLOS One. [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). MDPI. [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]

-

INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2012). International Journal of Drug Development & Research. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ujpronline.com [ujpronline.com]

- 4. researchgate.net [researchgate.net]

- 5. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 21. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 22. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 28. researchgate.net [researchgate.net]

- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. journalajrb.com [journalajrb.com]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. bbrc.in [bbrc.in]

- 35. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 36. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 37. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-chloro-6-fluoroquinazolin-4(3H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. This guide delves into the intricate molecular behavior of a specific, yet underexplored derivative: 2-chloro-6-fluoroquinazolin-4(3H)-one. While direct empirical data on this precise molecule remains nascent, this document synthesizes a robust, evidence-based hypothesis of its mechanism of action. By drawing parallels from structurally analogous compounds and leveraging established structure-activity relationships (SAR), we aim to provide a foundational framework for future research and drug development endeavors. Our approach is rooted in scientific integrity, offering a logical narrative that is both technically sound and practically insightful.

The Quinazolinone Core: A Scaffold of Prominence

The quinazolinone nucleus, a fusion of a benzene ring and a pyrimidinone ring, is a cornerstone in the design of bioactive molecules.[1][2] Its derivatives have demonstrated a wide pharmacological spectrum, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinazolinone ring system.[3] Notably, substitutions at the 2, 6, and 8 positions have been identified as critical determinants of their pharmacological effects.[6]

The subject of this guide, 2-chloro-6-fluoroquinazolin-4(3H)-one, possesses two key halogen substitutions that are predicted to significantly modulate its biological profile. The presence of a chlorine atom at the C2 position and a fluorine atom at the C6 position suggests a nuanced and potentially potent mechanism of action.

A Hypothesized Mechanism of Action: Kinase Inhibition at the Crossroads of Inflammation and Oncology

Based on extensive analysis of the existing literature on quinazolinone derivatives, we propose that the primary mechanism of action for 2-chloro-6-fluoroquinazolin-4(3H)-one is the inhibition of key protein kinases involved in cellular signaling pathways that are dysregulated in cancer and inflammatory diseases.

The rationale for this hypothesis is multifold:

-

The Role of the 6-Fluoro Substituent: The fluorine atom at the C6 position is a bioisostere for a hydrogen atom but possesses unique electronic properties, including high electronegativity and the ability to form strong hydrogen bonds. Studies on 6-fluoroquinazolines have demonstrated their capacity to inhibit the production of tumor necrosis factor-alpha (TNF-α) and suppress T-cell proliferation, both critical processes in the inflammatory cascade.[1] This points towards a potential role for 2-chloro-6-fluoroquinazolin-4(3H)-one in modulating inflammatory responses.

-

The Significance of the 2-Chloro Group: The chlorine atom at the C2 position is a common feature in numerous biologically active quinazolinones. It can act as a crucial pharmacophoric element for binding to target proteins and also serves as a reactive handle for synthetic elaboration. Importantly, 2-chloro-4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal drivers of cancer progression.[7][8]

-

Convergence on Kinase Pathways: Many signaling pathways are common to both chronic inflammation and cancer. Kinases such as those in the PI3K/Akt/mTOR and MAPK pathways are central to both processes. Given the evidence for anti-inflammatory activity conferred by the 6-fluoro group and the kinase-inhibiting potential associated with the 2-chloro-substituted quinazolinone core, it is plausible that 2-chloro-6-fluoroquinazolin-4(3H)-one targets one or more kinases at the intersection of these pathologies.

Proposed Signaling Pathway Interruption

The following diagram illustrates the hypothesized interruption of a generic kinase-mediated signaling pathway by 2-chloro-6-fluoroquinazolin-4(3H)-one.

Caption: Proposed synthetic route for 2-chloro-6-fluoroquinazolin-4(3H)-one.

A detailed experimental protocol for the synthesis is provided in the appendix.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the proposed mechanism of action, a series of in vitro and in cellulo experiments are essential. The following protocols are designed to provide a comprehensive evaluation.

Kinase Inhibition Assays

A panel of commercially available kinase assays should be employed to screen 2-chloro-6-fluoroquinazolin-4(3H)-one against a broad range of kinases, particularly those implicated in cancer and inflammation (e.g., EGFR, VEGFR-2, PI3K, Akt, mTOR, JAKs, SYK).

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-